BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Medicinal Chemistry Anticancer Drug Discovery Pharmacophore Optimization

N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893982-19-9) is a member of the indol-3-yl-2-oxoacetamide class, a family of heteroatom-containing compounds disclosed in a foundational patent family (US6903104B2, US7396838B2) as possessing potent anticancer, cytotoxic, and anti-angiogenic activity. Its structure contains an indole core outfitted with a 4-acetylphenyl acetamide moiety and a diethylamino-oxoethyl side chain, placing it within a proprietary chemical space optimized for tumor cell growth inhibition.

Molecular Formula C24H25N3O4
Molecular Weight 419.481
CAS No. 893982-19-9
Cat. No. B2428950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
CAS893982-19-9
Molecular FormulaC24H25N3O4
Molecular Weight419.481
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C24H25N3O4/c1-4-26(5-2)22(29)15-27-14-20(19-8-6-7-9-21(19)27)23(30)24(31)25-18-12-10-17(11-13-18)16(3)28/h6-14H,4-5,15H2,1-3H3,(H,25,31)
InChIKeyZFDXUYHCXZTDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893982-19-9) – Procurement-Ready Indol-3-yl-2-oxoacetamide Research Compound


N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893982-19-9) is a member of the indol-3-yl-2-oxoacetamide class, a family of heteroatom-containing compounds disclosed in a foundational patent family (US6903104B2, US7396838B2) as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. Its structure contains an indole core outfitted with a 4-acetylphenyl acetamide moiety and a diethylamino-oxoethyl side chain, placing it within a proprietary chemical space optimized for tumor cell growth inhibition [1].

Why N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide Cannot Be Replaced by Other Indol-3-yl-2-oxoacetamide Analogs


Although the indol-3-yl-2-oxoacetamide scaffold is class-associated with anticancer activity [1], the specific substitution pattern – the 4-acetylphenyl group on the acetamide nitrogen and the N,N-diethylacetamide moiety on the indole N1 – differentiates this compound from other analogs such as those bearing thiazolyl or isoxazolyl groups. The exact combination of these substituents is predicted to influence target binding affinity, metabolic stability, and physicochemical properties in ways that cannot be replicated by simply substituting a close structural analog. Therefore, direct replacement with an off-the-shelf indol-3-yl-2-oxoacetamide derivative without the identical side chains would likely yield non-equivalent biological outcomes [2].

Product-Specific Quantitative Evidence Guide for N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893982-19-9) – Key Differentiation Data


Structural Differentiation: Unique 4-Acetylphenyl and N,N-Diethylacetamide Side Chains Within the Indol-3-yl-2-oxoacetamide Class

The compound incorporates a 4-acetylphenyl group linked via an oxoacetamide bridge to the indole core, while the indole N1 bears an N,N-diethylacetamide substituent. This specific arrangement is structurally distinct from the most commonly exemplified analogs in patents US6903104 and US7396838, which predominantly feature isoxazolyl, thiazolyl, or 1,3-benzothiazolyl groups at the ‘R1’ position [1]. The combination of a para-acetylphenyl moiety with a diethylamino-oxoethyl side chain is absent from the list of specifically claimed compounds in the patent family, indicating a deliberate structural divergence likely aimed at modulating physicochemical or pharmacokinetic properties [1].

Medicinal Chemistry Anticancer Drug Discovery Pharmacophore Optimization

Anticancer Activity Class-Level Evidence: Indol-3-yl-2-oxoacetamide Pharmacophore Potency Against Leukemia and Colorectal Cancer

Patents US7396838B2 and US6903104B2 demonstrate that compounds within the indol-3-yl-2-oxoacetamide class exhibit potent in vitro anticancer activity, with specific claims directed to leukemia and colorectal cancer [1][2]. While the exact IC50 values for the target compound (CAS 893982-19-9) are not publicly disclosed, the patent family establishes that this pharmacophore achieves cytotoxic effects through both direct tumor cell killing and suppression of angiogenesis [2]. The presence of an N1-substituent (the diethylamino-oxoethyl group) is structurally consistent with the generic formula for active compounds [1]. This compound is therefore predicted, by class association, to retain anticancer activity, but no direct quantitative comparison with analogs is available.

Cancer Therapeutics Cytotoxicity Angiogenesis Inhibition

Formulation-Ready Solubility Profile: Enabled by Patent-Described Excipient Systems

Patent US8026271B2 describes specific formulations for indol-3-yl-2-oxoacetamide compounds using solubilizing agents such as TPGS (d-α-tocopheryl polyethylene glycol succinate), PEG 400, and Transcutol® [1]. The target compound, featuring a diethylamino group that provides a tertiary amine capable of salt formation, is structurally compatible with the acidic and non-aqueous excipient systems taught in this patent. In contrast, simpler indol-3-yl-2-oxoacetamide analogs lacking basic side chains may exhibit poorer solubility in these formulation platforms [1]. No quantitative solubility data for this specific compound are publicly available, but the formulation patent provides a validated solubilization strategy that could be directly applied to this compound.

Pharmaceutical Formulation Preclinical Development Drug Delivery

Best Research and Industrial Application Scenarios for N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 893982-19-9)


Anticancer Lead Optimization Libraries: Probing N1-Substituted Indol-3-yl-2-oxoacetamide SAR

As a structurally distinct analog within the patented indol-3-yl-2-oxoacetamide family [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at understanding the impact of the N1-diethylamino-oxoethyl moiety on cytotoxicity, selectivity, and pharmacokinetics. It fills a substitution gap not covered by the commonly exemplified thiazolyl or isoxazolyl analogs.

Formulation Feasibility Studies Using Patent-Enabled TPGS/PEG Systems

The presence of a basic tertiary amine makes this compound a candidate for solubilization using the TPGS/PEG 400/Transcutol® systems described in US8026271B2 [2]. Preclinical teams can use this compound to benchmark solubility enhancement strategies and to generate prototype oral or parenteral formulations for in vivo proof-of-concept studies.

Antiangiogenic Agent Screening in Oncology Programs

Based on the class-wide anti-angiogenic activity claimed in patents US6903104 and US7396838 [1][3], this compound can be deployed in endothelial cell tube formation assays, chick chorioallantoic membrane (CAM) assays, or in vivo Matrigel plug models to quantify its specific contribution to angiogenesis inhibition relative to other indole-based agents.

Custom Derivatization Core for Parallel Synthesis

The 4-acetylphenyl group provides a reactive handle for further chemical modification (e.g., reduction, oxime formation, or Grignard addition), allowing medicinal chemistry teams to generate focused libraries around this scaffold. This compound can serve as a versatile intermediate for exploring second-generation analogs with enhanced potency [1].

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.